N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a pyridine ring, a thiophene ring, a benzofuran ring, and a sulfonamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, such as condensation, amidation, and nucleophilic reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiophene ring, a benzofuran ring, and a sulfonamide group . These structural motifs could potentially confer various chemical properties and biological activities to the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a sulfonamide group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-Inflammatory Properties
The compound’s structure combines a pyridine ring, a thiophene moiety, and a benzofuran scaffold. These features contribute to its potential antioxidant and anti-inflammatory activities. Research has shown that derivatives of this compound exhibit promising antioxidant properties, including scavenging activity against α,α-diphenyl-β-picrylhydrazyl (DPPH) radicals and inhibition of lipid peroxidation . These properties make it relevant for further investigation in the context of oxidative stress-related diseases.
Heterocyclization and Novel Derivatives
The synthesis of this compound involves heterocyclization, where the pyridine and thiophene rings combine to form a unique structure. Researchers have used (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one as a starting compound to synthesize novel derivatives, including pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives may have diverse biological activities, making them interesting targets for drug development.
Anti-Tumor Potential
Both chalcones (such as the precursor compound) and thiophene-containing molecules have demonstrated anti-tumor effects in various studies. The combination of these two moieties in the compound suggests potential anti-proliferative activity . Investigating its impact on cancer cells could provide valuable insights.
Cytotoxic Activity
Pyridine derivatives with different heterocyclic nuclei have shown cytotoxic activity. Considering the presence of the pyridine ring in this compound, it may be worth exploring its cytotoxic effects on specific cell lines .
Bioisosteric Replacement
The thiophene moiety serves as an isostere for benzene. For instance, replacing the benzene ring of certain drugs with a thiophene ring can lead to altered pharmacokinetics, such as prolonged half-life . Understanding the bioisosteric properties of this compound could be relevant for drug design.
Synthetic Pathways and Mechanisms
Further research should investigate the synthetic pathways, reaction mechanisms, and optimization of conditions for producing this compound and its derivatives. Additionally, computational studies (such as DFT calculations) can provide insights into its stability, electronic properties, and reactivity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-13(10-16)5-8-23-17)20-11-14-2-1-7-19-18(14)15-6-9-24-12-15/h1-4,6-7,9-10,12,20H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAVHZHLVYTONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.